N-(5-Bromothiophen-2-yl)-N-butylacetamide

Description

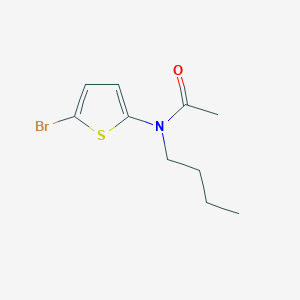

N-(5-Bromothiophen-2-yl)-N-butylacetamide is a brominated thiophene derivative featuring an acetamide group substituted with a butyl chain. Its molecular structure combines a 5-bromothiophen-2-yl moiety (a sulfur-containing aromatic ring with a bromine atom at the 5-position) and an N-butylacetamide group. This compound has been studied in the context of organic synthesis and pharmaceutical applications, though commercial availability is currently discontinued, as noted by CymitQuimica .

Properties

IUPAC Name |

N-(5-bromothiophen-2-yl)-N-butylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNOS/c1-3-4-7-12(8(2)13)10-6-5-9(11)14-10/h5-6H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKPFNBRAVFZFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=C(S1)Br)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromothiophen-2-yl)-N-butylacetamide typically involves the bromination of thiophene followed by amide formation. One common method includes:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromothiophene.

Amide Formation: The 5-bromothiophene is then reacted with butylamine and acetic anhydride under reflux conditions to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions, where the bromine atom is replaced by various aryl or vinyl groups using palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.

Major Products:

Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Oxidation Products: Thiophene sulfoxides and sulfones.

Coupling Products: Biaryl or vinyl-thiophene derivatives.

Scientific Research Applications

N-(5-Bromothiophen-2-yl)-N-butylacetamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers due to its electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-Bromothiophen-2-yl)-N-butylacetamide depends on its application:

Pharmaceuticals: It may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Materials Science: The compound’s electronic properties facilitate charge transfer and conductivity in organic electronic devices.

Biological Studies: It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromothiophene-Based Amides

N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones

Foroumadi et al. (2005) synthesized quinolone derivatives with 5-bromothiophen-2-yl groups, demonstrating moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli.

5-Bromothiophene-2-sulfonylacetamide

In a study optimizing Suzuki-Miyaura coupling, 5-bromothiophene-2-sulfonylacetamide achieved a 77% yield under Pd-catalyzed conditions. The sulfonyl group increased steric hindrance, reducing reactivity compared to N-(5-Bromothiophen-2-yl)-N-butylacetamide, which lacks bulky substituents .

| Compound | Key Substituent | Synthetic Yield | Biological Activity |

|---|---|---|---|

| This compound | Butyl chain | Not reported | Not studied |

| N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]quinolone | Piperazinyl quinolone | 65–70% | Antibacterial (MIC: 4–16 µg/mL) |

| 5-Bromothiophene-2-sulfonylacetamide | Sulfonyl group | 64–77% | Intermediate for further synthesis |

Halogenated Phenylacetamides

2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide

This compound shares structural similarities in the acetamide backbone and halogen substitution. Xiao et al. However, the thiophene ring in this compound may offer distinct electronic properties, altering binding affinity in biological systems .

Thiophene-Based Polymers

1,4-Bis(5-bromothiophen-2-yl)-6-(2-ethylhexyl)-pyrrolopyridazinedione, a copolymer precursor, leverages bromothiophene units for cross-coupling in organic solar cells. Unlike this compound, these derivatives prioritize optoelectronic properties over pharmaceutical relevance, emphasizing the versatility of bromothiophene scaffolds .

Biological Activity

N-(5-Bromothiophen-2-yl)-N-butylacetamide is an organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular structure of this compound is characterized by the presence of a bromine atom and an acetamide group, which contribute to its chemical reactivity and biological interactions. Below is a summary of its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈BrN₁O₁ |

| Molecular Weight | 202.07 g/mol |

| Appearance | White solid |

| Melting Point | Not specified |

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in calcium signaling pathways. This inhibition can modulate various biological processes, including cellular signaling and metabolism.

- Electrophilic Reactions : The bromine atom in the compound can participate in electrophilic reactions, allowing it to interact with various biomolecules. The amide group can form hydrogen bonds, enhancing its ability to bind to enzymes and receptors.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Inhibition of Calcium Signaling : A study demonstrated that compounds structurally related to this compound effectively inhibited calcium mobilization in T lymphocytes. This suggests a therapeutic role for similar compounds in autoimmune diseases, as evidenced by reduced clinical symptoms in a rat model of multiple sclerosis.

- Anticancer Potential : Derivatives of bromoacetamides have been synthesized and screened for anticancer activity against various human cancer cell lines (e.g., HL60, A549, PC3, MCF7). These studies indicated significant antiproliferative effects, with certain analogs exhibiting potent activity (IC50 values) against these cell lines.

- Antimicrobial Activity : Although specific data on this compound is limited, structural analogs have shown promising antimicrobial properties against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

Case Study 1: Inhibition of Calcium Signaling

In a focused investigation on small-molecule antagonists of NAADP-induced calcium release, compounds similar to this compound were found to inhibit calcium mobilization effectively. The lead compound demonstrated reduced clinical symptoms in a rat model of multiple sclerosis, indicating potential therapeutic applications for autoimmune disorders.

Case Study 2: Anticancer Activity

Research involving bromoacetamide derivatives revealed significant anticancer activity against several human cancer cell lines. Specific analogs showed IC50 values indicating potent antiproliferative effects, suggesting that further exploration of this compound could yield valuable insights into its anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.